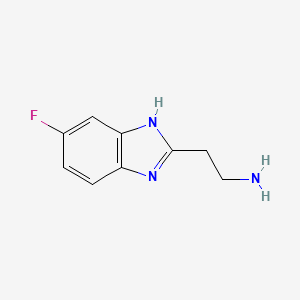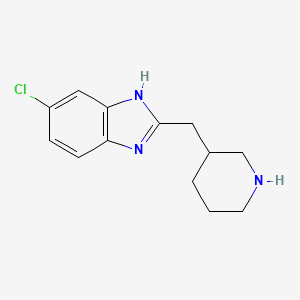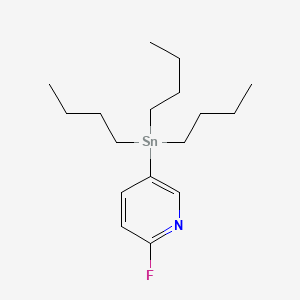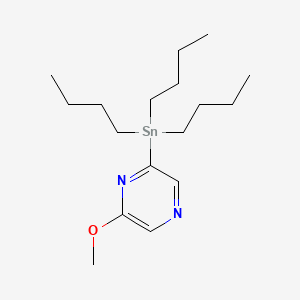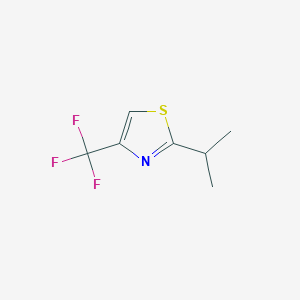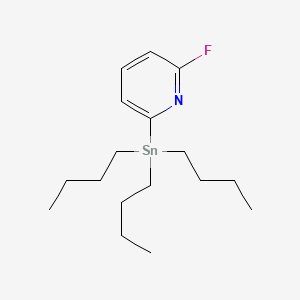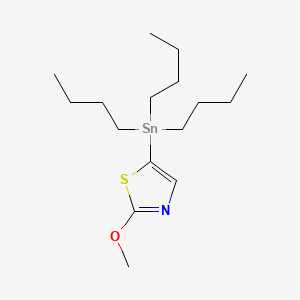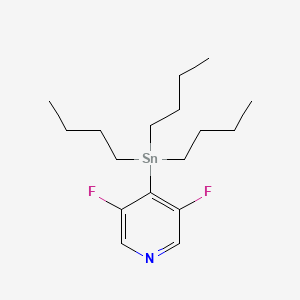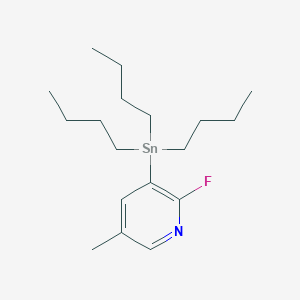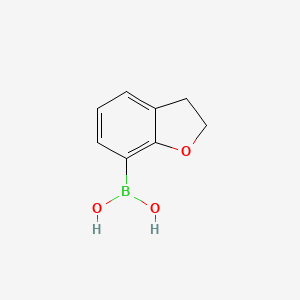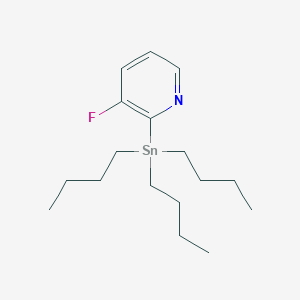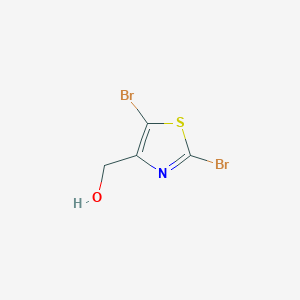
N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” is a chemical compound . It’s used as an intermediate for the preparation of imatinib, an anti-cancer agent .
Synthesis Analysis
A series of novel “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” derivatives were synthesized by the reaction of “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” with various ketones .
Molecular Structure Analysis
The title compound, “C16H15N5”, crystallizes with two independent molecules (A and B) in the asymmetric unit . The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively, in molecule A, and 6.8 (1) and 11.6 (9)° in molecule B .
Chemical Reactions Analysis
The synthesized compounds showed moderate antimicrobial activity compared to standard drugs against bacterial and fungal strains tested . The compounds also showed good antioxidant activity in diphenylpicrylhydrazyl (DPPH) radical-scavenging assay method .
Physical And Chemical Properties Analysis
The molecular formula of “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” is “C16H15N5” with an average mass of 277.324 Da . The melting point is 133-1350C, and the predicted boiling point is 537.3±60.0 °C .
Wissenschaftliche Forschungsanwendungen
Chemoselective Synthesis and Catalysis N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide, due to its structural attributes, contributes significantly to chemoselective synthesis, particularly in the creation of intermediates for antimalarial drugs. For example, chemoselective monoacetylation of the amino group of 2-aminophenol, employing Novozym 435 as the catalyst, demonstrates the compound's utility in synthesizing intermediates for complete natural antimalarial drug synthesis. This process underlines the importance of precise acylation in pharmaceutical synthesis, where N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide can serve as a critical intermediate or target molecule (Magadum & Yadav, 2018).
Antimalarial Activity The compound's derivatives exhibit significant in vitro efficacy against drug-resistant Plasmodium falciparum strains, marking a potential pathway for developing new antimalarial agents. Research into 2,N-bisarylated 2-ethoxyacetamides has identified several inhibitors with potent activity against these strains, indicating the compound's role in the design and development of novel antimalarial drugs (Gutteridge et al., 2016).
Antitumor Agents N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide and its analogs have been explored for their cytotoxic activities, particularly against various cancer cell lines. The synthesis and evaluation of 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs reveal promising cell growth inhibitory activities, highlighting the compound's potential as an antitumor agent. This research underscores the importance of structural modifications to enhance antitumor potency and expand the range of effective cancer therapeutics (Dong et al., 2010).
Anti-proliferative Activity and Tumor Cell Selectivity The exploration of 5-alkyl-2-amino-3-methylcarboxylate thiophenes, including derivatives of N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide, has demonstrated pronounced anti-proliferative activity and tumor cell selectivity. This research provides insights into the development of tumor-selective compounds, offering a novel class of drugs for targeted cancer therapy (Thomas et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-ethoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-7-11(14)13-10-6-9(12)5-4-8(10)2/h4-6H,3,7,12H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHIZPJBWQTBND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-ethoxyacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1317833.png)
